Methyl 6-amino-[1,1'-biphenyl]-2-carboxylate is an organic compound characterized by its biphenyl structure with an amino group and a carboxylate ester. This compound is notable for its potential applications in pharmaceuticals and organic synthesis. The molecular formula for methyl 6-amino-[1,1'-biphenyl]-2-carboxylate is C14H13NO2, which reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
The compound can be synthesized through various organic reactions involving biphenyl derivatives. It serves as a building block in the synthesis of more complex molecules and has been referenced in scientific literature and patents related to medicinal chemistry.
Methyl 6-amino-[1,1'-biphenyl]-2-carboxylate belongs to the class of biphenyl derivatives. It is classified under organic compounds due to its structure and functional groups, specifically as an amino acid derivative due to the presence of the amino group.
The synthesis of methyl 6-amino-[1,1'-biphenyl]-2-carboxylate typically involves several key steps:
These steps can be optimized for yield and purity, often utilizing continuous flow reactors in industrial settings for large-scale production .
The reaction conditions must be carefully controlled, including temperature, pressure, and concentration of reactants. For example, during the nitration step, maintaining a low temperature is crucial to avoid over-nitration and unwanted byproducts.
Methyl 6-amino-[1,1'-biphenyl]-2-carboxylate features a biphenyl backbone with the following structural attributes:
The compound's mole
Biphenyl derivatives constitute a foundational structural motif in pharmaceuticals and biologically active compounds due to their conformational flexibility, metabolic stability, and capacity for three-dimensional interactions with biological targets. The orthogonal ring orientation enables effective binding to enzyme allosteric sites and protein domains that linear scaffolds cannot access. This axial chirality in substituted biphenyls gives rise to atropisomerism, which can be exploited for enantioselective biological activity, as seen in drugs like sonidegib (basal cell carcinoma treatment) and adapalene (retinoid for acne) [6]. The biphenyl core serves as a privileged structure in drug discovery, frequently appearing in kinase inhibitors, GPCR modulators, and nuclear receptor ligands. Its planar geometry facilitates π-π stacking interactions with aromatic amino acid residues, while substituents on each ring fine-tune target specificity and potency. The inherent stability of the biphenyl system against enzymatic degradation contributes to improved pharmacokinetic profiles, making it indispensable in medicinal chemistry [6].
The bioactivity of biphenyl derivatives is critically modulated by positional functionalization, as exemplified by Methyl 6-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylate (CAS: 1198278-12-4). This compound features a strategic triad of substituents: an electron-donating amino group (-NH₂) at position C6, an electron-donating methoxy group (-OCH₃) at C4', and an electron-withdrawing ester moiety (-COOCH₃) at C2. This creates a polarized electronic environment that enhances dipole moments and facilitates interactions with biological targets [1]. The amino group serves as a versatile handle for further derivatization, enabling amide bond formation or Schiff base synthesis for pharmacophore linkage. Meanwhile, the ester group offers either hydrolytic stability (prodrug strategy) or facile conversion to carboxylic acid for enhanced target binding. The methoxy group contributes to lipophilicity modulation (predicted logP 2.8–3.2) and influences the compound's electronic profile through resonance effects [1]. Molecular modeling reveals that such substitutions optimize the ligand efficiency of biphenyl scaffolds by balancing hydrophobic interactions (via phenyl rings) and polar contacts (via amino/ester groups) with target proteins [4].
Table 1: Key Functional Groups in Methyl 6-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylate
Position | Substituent | Electronic Effect | Role in Bioactivity |
---|---|---|---|
C2 | -COOCH₃ | Electron-withdrawing | Hydrogen bond acceptor; hydrolytic activation site |
C6 | -NH₂ | Electron-donating | Hydrogen bond donor; derivatization handle |
C4' | -OCH₃ | Electron-donating | Lipophilicity enhancer; metabolic stabilizer |
The synthetic methodologies for biphenyl derivatives have undergone revolutionary advances since the 19th century. Early approaches relied on Wurtz-Fittig coupling (1855–1862), involving sodium-mediated coupling of aryl halides, but suffered from limited regioselectivity and poor yields with ortho-substituted substrates [6]. The Ullmann reaction (1901) marked a significant advancement using copper catalysts to couple aryl halides, enabling the first controlled synthesis of ortho-substituted biphenyls, though requiring high temperatures (>200°C) [6]. A breakthrough emerged with transition-metal catalyzed cross-couplings, particularly the Suzuki-Miyaura reaction (developed in 1979), which remains the gold standard for synthesizing Methyl 6-amino-[1,1'-biphenyl]-2-carboxylate derivatives. This method employs palladium-catalyzed coupling between aryl halides (e.g., methyl 2-bromo-3-nitrobenzoate) and arylboronic acids (e.g., 4-methoxyphenylboronic acid), followed by nitro group reduction to install the crucial amino functionality [1] [6]. Modern optimizations use Pd(PPh₃)₄ catalysts in aqueous DMSO at 80–100°C, achieving yields >85% with excellent regiocontrol. Recent innovations focus on atom-economical protocols using weak base conditions (K₂CO₃) and recyclable catalysts to enhance sustainability [6].
Table 2: Evolution of Key Biphenyl Synthesis Methodologies
Era | Method | Catalyst/Reagent | Limitations | Advances |
---|---|---|---|---|
19th C. | Wurtz-Fittig | Sodium metal | Low yields; poor ortho-selectivity | First C(sp²)-C(sp²) coupling |
Early 20th C. | Ullmann Coupling | Copper powder | High temperatures; homodimer byproducts | Enabled ortho-substituted biphenyls |
Late 20th C. | Suzuki-Miyaura | Pd(0) complexes | Sensitive to oxygen; boronic acid costs | Mild conditions; functional group tolerance |
21st C. | Flow Chemistry | Immobilized Pd | Reactor complexity | Continuous production; reduced catalyst loading |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5